![molecular formula C12H17NO4S B1422426 4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266524-95-1](/img/structure/B1422426.png)
4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33 g/mol. The purity is usually 95%.
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Biological Activity
4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C12H17NO4S
- Molecular Weight : 273.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing enzyme activity and receptor binding. The methylsulfonyl group enhances solubility and bioavailability, which may contribute to its pharmacological effects.
Anticonvulsant Activity
Research indicates that derivatives of the compound exhibit anticonvulsant properties. A study demonstrated that certain analogues showed significant protection against seizures in animal models, suggesting potential for treating epilepsy .
Anticancer Properties
The compound has been investigated for its anticancer activity. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, likely mediated through interactions with specific signaling pathways .
Antimicrobial Activity
This compound has shown promising antimicrobial effects against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate effective bacteriostatic activity against multi-drug resistant bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methylsulfonyl or butanoic acid moieties can significantly impact potency and selectivity towards specific biological targets.
Properties
IUPAC Name |
4-(3-methyl-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-10-5-3-6-11(9-10)13(18(2,16)17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKTZNKEJUVDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCC(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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